N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea
Description
N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea is a urea derivative featuring a cyclohexyl group attached to one nitrogen atom and a propenyl chain substituted with a 3-nitrophenyl moiety on the adjacent nitrogen.
Properties
CAS No. |
919349-81-8 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(3-nitrophenyl)prop-2-enyl]urea |
InChI |
InChI=1S/C16H21N3O3/c1-12(13-6-5-9-15(10-13)19(21)22)11-17-16(20)18-14-7-3-2-4-8-14/h5-6,9-10,14H,1-4,7-8,11H2,(H2,17,18,20) |
InChI Key |
JJDVVVZBXOIAQF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)NC1CCCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can be achieved through a multi-step process:
Formation of the Prop-2-en-1-yl Intermediate: The initial step involves the preparation of the prop-2-en-1-yl intermediate. This can be achieved by reacting 3-nitrobenzaldehyde with an appropriate alkene under basic conditions to form the corresponding nitrostyrene.
Cyclohexylamine Addition: The nitrostyrene intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the desired urea compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Major Products
Reduction: N-Cyclohexyl-N’-[2-(3-aminophenyl)prop-2-en-1-yl]urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexylamine, 3-nitroprop-2-en-1-amine, carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea. For instance, derivatives of nitrophenyl ureas have shown promising activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. A comprehensive review indicated that compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against these pathogens, suggesting potential for development as antibacterial agents .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Compound A (similar structure) | 20 | 40 |
| Compound B | 30 | 50 |
| This compound | TBD | TBD |
Agricultural Chemistry
2.1 Herbicidal Properties
This compound has been investigated for its herbicidal properties. Research indicates that urea derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants. These compounds can disrupt the synthesis of essential amino acids, leading to plant growth inhibition .
Case Study: Herbicidal Efficacy
A study demonstrated that a related urea compound significantly reduced the growth of common weeds in controlled environments, showcasing an effective application in agricultural practices.
Materials Science
3.1 Nonlinear Optical Materials
The compound's unique structural features make it a candidate for nonlinear optical applications. Research has shown that certain urea derivatives exhibit strong nonlinear optical responses, which are essential for developing advanced photonic devices .
Table 2: Nonlinear Optical Properties
| Compound | Nonlinear Optical Response |
|---|---|
| This compound | High |
| Compound C | Moderate |
| Compound D | Low |
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclohexyl and prop-2-en-1-yl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Comparison with Similar Urea Derivatives
Urea derivatives often exhibit diverse biological and material properties depending on substituent groups. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural Features of Comparable Urea Derivatives
Key Observations:
2-Fluorophenyl () and 2-cyanophenyl () substituents offer moderate electron withdrawal, while 2-hydroxyphenyl () provides hydrogen-bonding capability.
Aliphatic Group Variations: Cyclohexyl groups (Target, ) enhance lipophilicity (logP = 2.47 in ), favoring membrane permeability.
Functional Group Impact: Hydroxypropoxy and tert-butylamino groups in and -13 improve hydrogen-bonding capacity but may reduce metabolic stability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
- The target compound’s 3-nitrophenyl and propenyl groups likely result in a higher logP (lipophilicity) compared to hydroxyl-containing derivatives (), balancing solubility and permeability.
Biological Activity
N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea (CAS: 919349-81-8) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 303.36 g/mol. The compound features a cyclohexyl group attached to a urea moiety, along with a nitrophenyl propene substituent, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains using the agar disc-diffusion method.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 30 μg/mL |
| Klebsiella pneumoniae | 20 μg/mL |
These findings suggest that the compound can be considered for further development as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial effects, the compound has also been tested for antifungal activity. It demonstrated notable effects against common fungal pathogens:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 15 μg/mL |
| Aspergillus niger | 20 μg/mL |
The presence of the nitro group in the structure enhances its lipophilicity and potentially increases its permeability across fungal cell membranes, contributing to its efficacy .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549):
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 μM |
| A549 | 15 μM |
The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. Molecular docking studies suggest that it interacts with key protein targets involved in cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
- Membrane Disruption : It alters membrane permeability in both bacterial and fungal cells.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through activation of caspases.
Case Studies
A notable case study involved evaluating the effectiveness of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
